4-(1-Adamantyloxy)phenol
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Overview
Description
4-(1-Adamantyloxy)phenol is an organic compound with the molecular formula C16H20O2. It features a phenol group substituted with an adamantyl group through an oxygen atom. The adamantyl group is a bulky, rigid, and diamond-like structure that imparts unique properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(1-Adamantyloxy)phenol can be synthesized through the adamantylation of phenol. This process involves the reaction of phenol with 1-chloroadamantane or 1-bromoadamantane in the presence of an acidic catalyst such as aluminum chloride (AlCl3) or sulfuric acid (H2SO4). The reaction typically occurs under mild conditions, with temperatures ranging from 0°C to 50°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Catalysts such as sulfonated cation-exchange resins and zeolites are often employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-(1-Adamantyloxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid (H2CrO4) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3), bromine (Br2), and sulfuric acid (H2SO4) are employed under controlled conditions.
Major Products Formed
Oxidation: Para-benzoquinone.
Reduction: Hydroquinone.
Substitution: Various substituted phenols depending on the reagent used.
Scientific Research Applications
4-(1-Adamantyloxy)phenol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an antioxidant due to its phenolic structure.
Medicine: Explored for its antiviral and antibacterial properties.
Industry: Utilized in the production of high-performance materials and coatings
Mechanism of Action
The mechanism of action of 4-(1-Adamantyloxy)phenol involves its interaction with free radicals and metal ions. The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby exhibiting antioxidant properties. Additionally, the compound can chelate metal ions, preventing them from catalyzing oxidative reactions .
Comparison with Similar Compounds
Similar Compounds
4-(1-Adamantyl)phenol: Similar structure but lacks the oxygen atom linking the adamantyl group to the phenol.
4-(1-Adamantyl)aniline: Contains an amino group instead of a hydroxyl group.
4-(1-Adamantyloxy)aniline: Similar structure but with an amino group instead of a hydroxyl group.
Uniqueness
4-(1-Adamantyloxy)phenol is unique due to the presence of both the adamantyl and phenolic groups, which confer distinct chemical and physical properties. The adamantyl group provides steric hindrance and rigidity, while the phenolic group offers reactivity and potential biological activity .
Properties
IUPAC Name |
4-(1-adamantyloxy)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O2/c17-14-1-3-15(4-2-14)18-16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13,17H,5-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPBVUFMDQCJPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)OC4=CC=C(C=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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